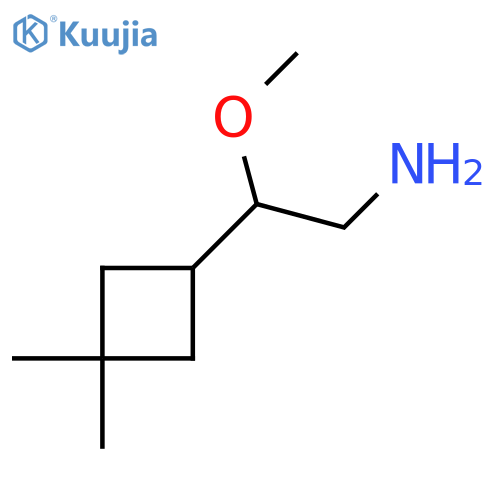Cas no 2172447-45-7 (2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine)

2172447-45-7 structure
商品名:2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine
- 2172447-45-7
- EN300-1293975
-
- インチ: 1S/C9H19NO/c1-9(2)4-7(5-9)8(6-10)11-3/h7-8H,4-6,10H2,1-3H3
- InChIKey: RYDHZHDVXMDLEF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CN)C1CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293975-0.25g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 0.25g |
$1156.0 | 2023-05-27 | ||
| Enamine | EN300-1293975-0.05g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 0.05g |
$1056.0 | 2023-05-27 | ||
| Enamine | EN300-1293975-500mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 500mg |
$1207.0 | 2023-09-30 | ||
| Enamine | EN300-1293975-10.0g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 10g |
$5405.0 | 2023-05-27 | ||
| Enamine | EN300-1293975-100mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 100mg |
$1106.0 | 2023-09-30 | ||
| Enamine | EN300-1293975-5000mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 5000mg |
$3645.0 | 2023-09-30 | ||
| Enamine | EN300-1293975-1000mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 1000mg |
$1256.0 | 2023-09-30 | ||
| Enamine | EN300-1293975-1.0g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 1g |
$1256.0 | 2023-05-27 | ||
| Enamine | EN300-1293975-2.5g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 2.5g |
$2464.0 | 2023-05-27 | ||
| Enamine | EN300-1293975-0.1g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 0.1g |
$1106.0 | 2023-05-27 |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
2172447-45-7 (2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
